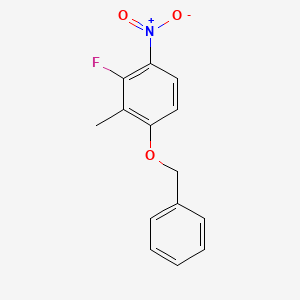

1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene

Description

Properties

IUPAC Name |

2-fluoro-3-methyl-1-nitro-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c1-10-13(8-7-12(14(10)15)16(17)18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYGTZCBTMOXLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzyloxy 3 Fluoro 2 Methyl 4 Nitrobenzene

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials by identifying key chemical bonds that can be disconnected. youtube.com For a complex molecule like 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene, several logical disconnections can be proposed to devise a convergent and efficient synthetic plan.

The most prominent disconnection is the ether bond (C-O-C), which is a common and reliable bond to form. This leads to two key precursors: a substituted phenolic ring, 3-fluoro-2-methyl-4-nitrophenol (B2430661) , and a benzylating agent, such as benzyl (B1604629) bromide or benzyl alcohol . This approach is generally preferred as it allows for the late-stage introduction of the benzyloxy group after the core aromatic scaffold has been fully functionalized.

Alternative disconnections can be considered by sequentially removing the other functional groups:

C-NO2 Bond Disconnection: This suggests the nitration of a precursor like 1-(benzyloxy)-3-fluoro-2-methylbenzene . The success of this step would depend heavily on the directing effects of the existing substituents. The benzyloxy group is a powerful ortho-, para-director, the methyl group is a weaker ortho-, para-director, and the fluorine atom is a deactivating ortho-, para-director. The desired 4-nitro position is para to the benzyloxy group, ortho to the fluorine, and meta to the methyl group, indicating that the benzyloxy group would likely dominate the regiochemical outcome.

C-F Bond Disconnection: This involves the regioselective fluorination of 1-(benzyloxy)-2-methyl-4-nitrobenzene . Introducing a fluorine atom onto a highly substituted and deactivated ring can be challenging, often requiring specialized fluorinating agents or conditions.

C-CH3 Bond Disconnection: This pathway would require the methylation of 1-(benzyloxy)-3-fluoro-4-nitrobenzene . While methods for aromatic methylation exist, achieving high regioselectivity on a substrate with multiple substituents can be difficult.

Based on this analysis, the most strategically sound approach involves the initial synthesis of the 3-fluoro-2-methyl-4-nitrophenol intermediate, followed by the formation of the ether linkage. This strategy isolates the challenges of aromatic functionalization to a simpler precursor before the final benzylation step.

Development and Optimization of Core Aromatic Ring Functionalization Pathways

The introduction of the nitro group is a key step, and its regioselectivity is governed by the existing substituents. Starting from a fluorinated toluene (B28343) precursor is a common strategy. Research has shown that the nitration of fluorotoluenes can be achieved with high regioselectivity using solid acid catalysts, which offer a cleaner and more environmentally friendly alternative to traditional mixed-acid nitration. semanticscholar.orgresearchgate.netrsc.org

Studies on the nitration of fluorotoluene isomers using 70% nitric acid and various solid acid catalysts have provided detailed insights into the directing effects of the fluoro and methyl groups. semanticscholar.orgrsc.org For instance, the nitration of 2-fluorotoluene (B1218778) predominantly yields 2-fluoro-5-nitrotoluene, demonstrating a strong preference for nitration para to the fluorine atom. semanticscholar.orgresearchgate.netrsc.org The nitration of 3-fluorotoluene (B1676563) results in a mixture of isomers, primarily 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene. semanticscholar.orgresearchgate.netrsc.org These findings are crucial for selecting the appropriate starting material and reaction conditions to achieve the desired substitution pattern for the target compound.

| Starting Material | Catalyst | Temp (°C) | Conversion (%) | Product Selectivity (%) |

|---|---|---|---|---|

| 2-Fluorotoluene | H-beta | 90 | 35.6 | 2-Fluoro-5-nitrotoluene: 95.6 |

| 2-Fluorotoluene | MoO3/SiO2 | 90 | 55.2 | 2-Fluoro-5-nitrotoluene: 88.9 |

| 3-Fluorotoluene | H-beta | 60 | 79.2 | 3-Fluoro-6-nitrotoluene: 67.0 3-Fluoro-4-nitrotoluene: 29.5 |

| 4-Fluorotoluene | H-beta | 60 | 53.1 | 4-Fluoro-α-nitrotoluene: 59.1 (Side chain nitration) |

Introducing a fluorine atom onto an aromatic ring with high regioselectivity is a significant area of research in organic synthesis. chemtube3d.com Several methods are available, with the choice depending on the substrate and the desired position of the fluorine atom.

Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for fluorinating aromatic rings that are activated by electron-withdrawing groups, such as a nitro group. google.com In a typical "Halex" (halogen exchange) reaction, a chloro- or bromo-substituted nitroaromatic compound is heated with a source of fluoride (B91410) ions, such as potassium fluoride (KF), often in a polar aprotic solvent like sulfolane. google.com For the synthesis of the target compound, a precursor like 3-chloro-2-methyl-4-nitrophenol (B3060602) could potentially be converted to its fluoro analog via this method.

Electrophilic Fluorination: Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® allow for the direct introduction of fluorine via an electrophilic mechanism. However, controlling the regioselectivity on a polysubstituted ring can be challenging and depends on the combined directing effects of the existing groups.

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline (B41778). This multi-step process is reliable but requires the synthesis and isolation of the diazonium salt intermediate.

Given the presence of an activating nitro group in the synthetic intermediates, the SNAr (Halex) reaction represents a highly viable and industrially relevant pathway for introducing the fluorine atom.

The introduction of a methyl group onto an aromatic system can be accomplished through various methods, ranging from classical electrophilic substitution to modern cross-coupling reactions. researchgate.net

Friedel-Crafts Alkylation: This is the traditional method, involving the reaction of an aromatic ring with a methyl halide (e.g., methyl chloride or iodide) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). While fundamental, this reaction suffers from drawbacks such as the potential for polyalkylation and carbocation rearrangements, and it is generally ineffective on strongly deactivated rings (e.g., nitroaromatics).

Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, offer a more controlled way to introduce a methyl group. This typically involves reacting an aryl halide or triflate with an organometallic methylating agent.

Functional Group Manipulation: An alternative strategy is to introduce the methyl group indirectly. For instance, a hydroxymethyl group can be introduced via formylation followed by reduction. This group can then be further reduced to a methyl group. This approach can offer better regiocontrol compared to direct methylation. mdpi.com Research into the methylation of aromatic compounds continues to evolve, with new catalysts and reagents being developed to improve efficiency and selectivity. acs.orggoogle.com

Ethereal Bond Formation Techniques: Benzylation of Phenolic Precursors

The final step in the most logical synthetic route is the formation of the benzyl ether. This is typically achieved by the O-alkylation of the 3-fluoro-2-methyl-4-nitrophenol intermediate. Two highly effective and widely used methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

Both the Williamson ether synthesis and the Mitsunobu reaction are cornerstone methods for forming C-O bonds, but they operate under different mechanisms and conditions, offering distinct advantages.

Williamson Ether Synthesis: This classic SN2 reaction is one of the most common methods for preparing ethers. masterorganicchemistry.com The process involves two main steps:

Deprotonation of the phenol (B47542) with a suitable base to form a highly nucleophilic phenoxide anion. Due to the electron-withdrawing nitro group, the phenolic proton is relatively acidic, allowing for the use of moderate bases like potassium carbonate (K2CO3) or sodium hydroxide (B78521) (NaOH). jk-sci.com

Nucleophilic attack of the phenoxide on an alkyl halide, in this case, benzyl bromide or benzyl chloride. francis-press.comfrancis-press.com

The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972) to facilitate the SN2 pathway. jk-sci.com It is a robust and cost-effective method, making it suitable for large-scale synthesis.

Mitsunobu Reaction: This redox-condensation reaction provides a mild and efficient alternative for forming ethers from alcohols and acidic pronucleophiles (pKa < 13). wikipedia.org The reaction couples the phenolic precursor with benzyl alcohol in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). rsc.orgacs.orgnih.gov

The mechanism involves the initial formation of a betaine (B1666868) intermediate from the reaction of PPh3 and DEAD. wikipedia.org This intermediate deprotonates the phenol, and the resulting phenoxide is part of an ion pair. Subsequent steps lead to the formation of an alkoxyphosphonium salt from the benzyl alcohol, which is then displaced by the phenoxide in an SN2 reaction to form the desired benzyl ether. The reaction proceeds under neutral, mild conditions, often at or below room temperature, making it ideal for substrates with sensitive functional groups. researchgate.net

| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |

|---|---|---|

| Key Reagents | Phenol, Base (e.g., K2CO3, NaH), Benzyl Halide (e.g., BnBr) | Phenol, Benzyl Alcohol, Phosphine (e.g., PPh3), Azodicarboxylate (e.g., DEAD) |

| Conditions | Basic conditions, often requires heating | Neutral, mild conditions, often at 0 °C to room temperature |

| Mechanism | SN2 reaction of a phenoxide on an alkyl halide | Redox-condensation involving an alkoxyphosphonium intermediate |

| Advantages | Cost-effective reagents, simple procedure, suitable for large scale | Very mild conditions, high functional group tolerance, broad substrate scope acs.org |

| Disadvantages | Requires basic conditions which may not be suitable for sensitive substrates; potential for elimination side reactions with hindered halides | More expensive reagents, stoichiometric byproducts (triphenylphosphine oxide, hydrazine) can complicate purification |

Catalyst Systems for Benzyloxy Group Introduction

The introduction of the benzyloxy group onto the phenolic precursor is most commonly achieved through a nucleophilic substitution reaction (Sₙ2), specifically the Williamson ether synthesis. masterorganicchemistry.com In this reaction, the phenoxide ion, formed by deprotonating the phenol with a suitable base, acts as a nucleophile, attacking an electrophilic benzyl source, typically benzyl bromide or benzyl chloride. The efficiency and rate of this heterogeneous reaction are significantly enhanced by the use of phase-transfer catalysts (PTC). biomedres.usphasetransfer.com

Phase-transfer catalysts are substances that facilitate the migration of a reactant from one phase into another phase where the reaction occurs. biomedres.us In this context, the PTC transports the phenoxide anion from the solid or aqueous phase into the organic phase containing the benzyl halide, thereby accelerating the reaction. Common classes of catalysts for this purpose include quaternary ammonium (B1175870) salts, phosphonium (B103445) salts, and crown ethers.

Key catalyst systems include:

Quaternary Ammonium Salts: Compounds like tetrabutylammonium (B224687) bromide (TBAB), tetrabutylammonium hydrogen sulfate, and tricaprylylmethylammonium chloride (Aliquat 336®) are widely used due to their effectiveness and relatively low cost. phasetransfer.com They form a lipophilic ion pair with the phenoxide, which is soluble in the organic phase.

Crown Ethers: Macrocyclic polyethers, such as 18-crown-6, are highly effective at complexing alkali metal cations (e.g., K⁺ from potassium carbonate base). This complexation "frees" the phenoxide anion from its counter-ion, making it a more potent nucleophile.

Palladium-Based Catalysts: Modern methodologies offer alternatives to the classic base-mediated Williamson synthesis. Palladium-catalyzed systems, for instance, can facilitate the benzylation of phenols under neutral conditions, which is advantageous for substrates sensitive to harsh bases. organic-chemistry.org These reactions may proceed via decarboxylative etherification of aryl benzyl carbonates. organic-chemistry.org

The choice of catalyst depends on factors such as the reactivity of the substrate, the desired reaction conditions (temperature, solvent, base), and cost considerations for large-scale production.

| Catalyst Type | Examples | General Reaction Conditions | Advantages | Considerations |

|---|---|---|---|---|

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Aliquat 336® | Biphasic system (e.g., Toluene/Water); Base (NaOH, K₂CO₃); 50-100 °C | Cost-effective, versatile, efficient | Can sometimes be difficult to separate from the product mixture |

| Crown Ethers | 18-crown-6 | Solid-liquid PTC (e.g., K₂CO₃ in Acetonitrile); Room temp. to reflux | High catalytic activity, milder conditions | Higher cost, potential toxicity |

| Palladium Catalysts | Pd(η³-C₃H₅)Cp / DPEphos | Neutral conditions; Requires pre-formed carbonate; 60-80 °C | Avoids strong bases, good for sensitive substrates | High catalyst cost, potential for metal contamination in product |

Purification and Scale-Up Considerations for Laboratory and Pilot Synthesis

The purification of this compound and its intermediates is critical for obtaining a product with the required specifications. Nitroaromatic compounds often contain acidic impurities, such as unreacted nitrophenols, which can be removed through specific workup procedures. google.com

Laboratory-Scale Purification:

Aqueous Washing: A common initial purification step involves washing the crude organic product with an alkaline aqueous solution (e.g., sodium hydroxide or sodium carbonate). This converts the acidic phenolic precursor into its water-soluble sodium salt, which is then partitioned into the aqueous phase and removed. google.com

Recrystallization: As the target compound is a solid, recrystallization is a highly effective method for achieving high purity. The choice of solvent is crucial; a solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures is ideal. For a structurally related compound, 2-fluoro-4-nitrophenol, methylcyclohexane (B89554) was used as a recrystallization solvent. chemicalbook.com

Column Chromatography: For separating mixtures that are difficult to resolve by recrystallization, silica (B1680970) gel column chromatography can be employed. A solvent system (eluent) is chosen based on the polarity difference between the desired product and the impurities.

Pilot and Industrial Scale-Up: Scaling up the synthesis from the laboratory to a pilot or industrial plant introduces significant challenges that must be addressed.

Process Safety: Reactions involving nitroaromatics and strong bases require careful management of temperature and reaction rates to avoid runaway reactions. Scale-up necessitates robust process control and cooling systems.

Solvent Handling: The large volumes of organic solvents required for reaction and purification pose safety and environmental risks. Solvent recovery and recycling systems are essential for an economically and environmentally viable process.

Product Isolation and Drying: In the lab, filtration is straightforward. On a large scale, specialized equipment like centrifuges or filter-presses is used. Drying the final product efficiently and safely to remove residual solvents is another critical step, often performed in vacuum ovens or dryers.

Purification Methods: While chromatography is a powerful tool in the lab, it is often too expensive for large-scale production. Multi-stage counter-current washing and fractional crystallization are more common industrial techniques for purifying nitroaromatic compounds. google.com

Chemo- and Regioselective Synthesis Challenges and Solutions

The primary challenge in synthesizing this compound lies in achieving the correct arrangement of the four different substituents on the benzene (B151609) ring. This requires a carefully planned synthetic sequence where the directing effects of the substituents are leveraged to install new groups at the desired positions. libretexts.org

The final step is the O-benzylation of 3-fluoro-2-methyl-4-nitrophenol. The main regiochemical challenge, therefore, is the synthesis of this specific phenolic precursor. A plausible synthetic route involves the nitration of 3-fluoro-2-methylphenol (B1296599).

Regioselectivity in Nitration: The directing effects of the substituents already on the ring determine the position of the incoming nitro group during electrophilic aromatic substitution.

Hydroxyl (-OH): A strongly activating, ortho, para-director. minia.edu.egmasterorganicchemistry.com

Methyl (-CH₃): An activating, ortho, para-director. minia.edu.eg

Fluoro (-F): A deactivating, ortho, para-director. minia.edu.eglibretexts.org

In 3-fluoro-2-methylphenol, the hydroxyl group is the most powerful activating group and will primarily dictate the position of nitration. It directs incoming electrophiles to the positions ortho (C6) and para (C4) to itself. The C2 position is already substituted. The other groups will either reinforce or compete with this directing effect.

Attack at C4 (para to -OH): This position is strongly activated by the hydroxyl group. It is also ortho to the fluorine atom, which provides some activation through resonance despite being inductively deactivating.

Attack at C6 (ortho to -OH): This position is also strongly activated by the hydroxyl group and is para to the fluorine atom.

Given these competing influences, the nitration of 3-fluoro-2-methylphenol is likely to produce a mixture of two main isomers: the desired 3-fluoro-2-methyl-4-nitrophenol and the undesired 3-fluoro-2-methyl-6-nitrophenol .

Solutions to Regioselectivity Challenges:

Reaction Condition Optimization: The ratio of isomers can sometimes be influenced by the choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids, or milder nitrating agents), reaction temperature, and solvent. chemicalbook.com Lower temperatures often favor the para product due to reduced steric hindrance.

Isomer Separation: The most practical solution is often the efficient separation of the resulting isomer mixture. Since the 4-nitro and 6-nitro isomers will have different physical properties (e.g., polarity, melting point, crystal structure), they can typically be separated by fractional crystallization or column chromatography. chemicalbook.com

Chemoselectivity in Benzylation: The Williamson ether synthesis can potentially lead to C-alkylation as a side reaction, where the benzyl group attaches to a carbon atom of the aromatic ring instead of the phenolic oxygen. However, for phenoxides, O-alkylation is strongly favored. rsc.org

Solution: The choice of solvent can influence chemoselectivity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) enhance the nucleophilicity of the phenoxide and favor the desired Sₙ2 reaction for O-alkylation, minimizing side reactions. researchgate.net

Mechanistic Investigations of Chemical Reactivity and Transformations of 1 Benzyloxy 3 Fluoro 2 Methyl 4 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Fluorine-Bearing Position

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for aryl halides bearing strong electron-withdrawing groups. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgwikipedia.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

Role of the Nitro Group in Activating SNAr Pathways

The SNAr reaction at the fluorine-bearing position of 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene is strongly activated by the nitro group. For an SNAr reaction to proceed, the aromatic ring must be electron-deficient to be susceptible to attack by a nucleophile. wikipedia.orgmasterorganicchemistry.com The nitro group is a powerful electron-withdrawing group, both through induction and, more significantly, through resonance.

Influence of the Benzyloxy and Methyl Groups on SNAr Regioselectivity and Rate

The regioselectivity of the SNAr reaction is directed at the carbon atom bearing the fluorine atom. This is due to the combined activating effect of the para-nitro group and the nature of fluorine as an excellent leaving group in SNAr reactions. The relative reactivity of halogens in SNAr is typically F > Cl > Br > I. This inverted order (compared to SN2 reactions) arises because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-limiting step. masterorganicchemistry.com

The substituents ortho and meta to the fluorine atom—the methyl and benzyloxy groups, respectively—also influence the reaction rate through steric and electronic effects.

Methyl Group: Located ortho to the site of nucleophilic attack, the methyl group primarily exerts a steric hindrance effect. researchgate.netlibretexts.org Its physical bulk can impede the approach of the incoming nucleophile, which can lead to a decrease in the reaction rate compared to an un-substituted analogue. This steric repulsion raises the energy of the transition state for the formation of the Meisenheimer complex. rsc.org

The table below summarizes the expected influence of each substituent on the SNAr reaction.

Table 1: Influence of Substituents on SNAr Reactivity

| Substituent | Position Relative to Fluorine | Primary Effect | Expected Impact on Reaction Rate |

|---|---|---|---|

| Nitro (NO₂) | Para | Strong Resonance Withdrawal | Strong Activation |

| Methyl (CH₃) | Ortho | Steric Hindrance | Deactivation (Rate Decrease) |

| Benzyloxy (OBn) | Meta | Weak Inductive Withdrawal | Minor Activation/Negligible Effect |

| Fluorine (F) | - | Leaving Group / Inductive Withdrawal | Activates Carbon for Attack |

Kinetic and Thermodynamic Studies of SNAr Reactions

Reduction Chemistry of the Nitro Group in this compound

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. wikipedia.orgbeilstein-journals.org However, the presence of other potentially reducible functional groups in this compound—namely the benzyloxy ether and the aryl-fluoride bond—necessitates careful selection of the reduction method to ensure chemoselectivity.

Catalytic Hydrogenation Pathways and Selectivity for Amine Formation

Catalytic hydrogenation is a common and highly efficient method for the reduction of aromatic nitro groups to anilines. Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. researchgate.netresearchgate.net The reaction typically proceeds with high selectivity for the nitro group. rsc.orgrsc.org

However, a significant challenge in the catalytic hydrogenation of this specific molecule is the presence of the benzyloxy group. Benzyl (B1604629) ethers are susceptible to hydrogenolysis (cleavage by hydrogen) over palladium catalysts, which would result in the formation of a phenol (B47542) alongside the desired amine. organic-chemistry.orgrsc.org The reaction conditions, such as hydrogen pressure, temperature, solvent, and catalyst activity, must be carefully controlled to favor nitro group reduction over debenzylation. Using a hydrogen transfer reagent, such as ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate, in place of H₂ gas can sometimes offer improved selectivity. nih.govmdpi.comresearchgate.net This method, known as catalytic transfer hydrogenation, can in some cases preserve the benzyl ether. rsc.org The aryl-fluorine bond is generally robust and less prone to hydrogenolysis than the benzyl ether under standard hydrogenation conditions.

Chemoselective Reduction Methods in the Presence of Other Functional Groups

To avoid the potential for debenzylation associated with catalytic hydrogenation, various chemoselective chemical reduction methods can be employed. These methods are often highly tolerant of other functional groups.

Metal-Acid Systems: Reagents such as iron powder in acidic media (e.g., acetic acid or ammonium chloride) are classic and effective for selectively reducing nitro groups in the presence of sensitive functionalities. researchgate.net This method is generally not expected to cleave the benzyl ether or the aryl-fluoride bond.

Metal Salts: Stannous chloride (SnCl₂) in an acidic or alcoholic solvent is another widely used reagent that shows high chemoselectivity for the nitro group, leaving halides and ethers intact.

Silanes: Trichlorosilane (HSiCl₃) in the presence of a tertiary amine has emerged as a mild and highly chemoselective metal-free reducing agent. beilstein-journals.org This system is known to reduce nitro groups without affecting a wide array of other functional groups, including aryl halides, making it a suitable choice for this substrate. google.com

The table below compares various reduction methods and their expected selectivity for this compound.

Table 2: Comparison of Nitro Group Reduction Methods

| Reagent/System | Typical Conditions | Selectivity for Nitro Group | Potential Side Reactions |

|---|---|---|---|

| H₂, Pd/C | 1-4 atm H₂, RT, Alcohol | High | Hydrogenolysis of benzyloxy group |

| NH₄HCO₂, Pd/C | Reflux, Alcohol | Moderate to High | Potential hydrogenolysis of benzyloxy group |

| Fe, NH₄Cl | Reflux, H₂O/Ethanol (B145695) | High | Generally none |

| SnCl₂·2H₂O | RT or Heat, Ethanol | High | Generally none |

| HSiCl₃, Et₃N | 0 °C to RT, CH₂Cl₂ | Very High | Generally none |

Electrophilic Aromatic Substitution (EAS) Reactions on the Aromatic Ring

The orientation of electrophilic attack on the aromatic ring of this compound is dictated by the directing effects of the benzyloxy, methyl, fluoro, and nitro groups. These effects are a combination of inductive and resonance contributions, which alter the electron density at the available C-5 and C-6 positions. openstax.org

-OCH₂C₆H₅ (Benzyloxy) Group: The benzyloxy group is an activating group. libretexts.org Through its oxygen atom, it exerts a strong electron-donating resonance effect (+R) by delocalizing a lone pair of electrons into the aromatic ring. This increases the nucleophilicity of the ring, particularly at the ortho and para positions. libretexts.org It also has a weaker electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity. Since the resonance effect is dominant, the benzyloxy group is a powerful ortho, para-director, strongly activating the C-6 position (ortho).

-CH₃ (Methyl) Group: The methyl group is also an activating group, directing incoming electrophiles to the ortho and para positions. chemguide.co.uklibretexts.org It donates electron density primarily through an inductive effect (+I) and hyperconjugation. openstax.org This effect activates its ortho position (C-3, already substituted) and its para position (C-6).

-NO₂ (Nitro) Group: The nitro group is a powerful deactivating group. lumenlearning.comnih.gov It strongly withdraws electron density from the ring through both a powerful inductive effect (-I) and a resonance effect (-R). ijrti.org This significantly reduces the ring's nucleophilicity and slows the rate of electrophilic substitution. lumenlearning.com The nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself. chemguide.co.uklibretexts.org In this molecule, the positions meta to the nitro group are C-2 and C-6.

Combined Directing Effects: The final position of substitution is determined by the consensus of these directing effects.

Attack at C-6: This position is favored by multiple groups. It is ortho to the strongly activating benzyloxy group, para to the activating methyl group, para to the deactivating (but ortho, para-directing) fluoro group, and meta to the deactivating nitro group. The alignment of three ortho, para-directing groups and the meta-directing nitro group all pointing towards C-6 makes it the most electronically favorable position for electrophilic attack.

Attack at C-5: This position is meta to the activating benzyloxy group, meta to the activating methyl group, and ortho to the strongly deactivating nitro group. Attack at this position is generally disfavored due to the strong deactivating influence of the adjacent nitro group. ijrti.org

Steric Hindrance: Steric effects, which are caused by the physical size of the substituents, can also influence reactivity. libretexts.org The benzyloxy group at C-1 and the methyl group at C-2 are relatively bulky and could potentially hinder the approach of an electrophile to the C-6 position. However, given the powerful electronic activation at this site, steric hindrance is likely a secondary factor compared to the overwhelming electronic directing effects.

| Substituent | Position | Electronic Effect | Classification | Directing Preference | Effect on C-6 |

|---|---|---|---|---|---|

| -OCH₂C₆H₅ | C-1 | +R > -I | Activating | Ortho, Para | Strongly Favors (Ortho) |

| -CH₃ | C-2 | +I, Hyperconjugation | Activating | Ortho, Para | Favors (Para) |

| -F | C-3 | -I > +R | Deactivating | Ortho, Para | Favors (Para) |

| -NO₂ | C-4 | -R, -I | Strongly Deactivating | Meta | Favors (Meta) |

Stability and Degradation Pathways of the Benzyl Ether Moiety

The benzyl ether group is widely used as a protective group in organic synthesis because of its general stability across a range of chemical conditions. acs.org However, it can be cleaved under specific reductive, oxidative, or acidic conditions. organic-chemistry.orgacs.org

The cleavage of the C-O bond in the benzyl ether of this compound can be accomplished through several established methods. The choice of method often depends on the compatibility with other functional groups in the molecule. acs.org

Catalytic Hydrogenolysis: This is a common and mild method for benzyl ether cleavage. It typically involves reacting the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. A key limitation is its incompatibility with other reducible functional groups, such as the nitro group present in the molecule, which would also be reduced under these conditions. acs.org

Acid-Catalyzed Cleavage: Strong Lewis acids like boron trichloride (B1173362) (BCl₃) or solid-supported sulfonic acids can effectively cleave benzyl ethers. organic-chemistry.orgthaiscience.info The reaction proceeds via coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the benzyl carbon.

Oxidative Cleavage: A variety of oxidizing agents can remove the benzyl group. Methods include visible-light-mediated oxidation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which offers a milder alternative to harsher reductive processes. acs.orgnih.gov Other oxidative systems involve reagents like ozone or alkali metal bromides in the presence of an oxidant. organic-chemistry.orgacs.org

| Method | Typical Reagents | General Conditions | Compatibility Note for Target Molecule |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric or elevated pressure | Incompatible; will also reduce the nitro group. acs.org |

| Lewis Acid Cleavage | BCl₃, BBr₃ | Low temperature in an inert solvent (e.g., CH₂Cl₂) | Generally compatible with the nitro group. organic-chemistry.org |

| Solid-Supported Acid | Amberlyst-15 | Elevated temperature in a non-polar solvent (e.g., toluene). thaiscience.info | Potentially compatible, depending on conditions. thaiscience.info |

| Photocatalytic Oxidation | DDQ, visible light (e.g., 525 nm) | Room temperature in a suitable solvent (e.g., CH₂Cl₂). acs.orgnih.gov | High functional group tolerance; compatible with nitro group. nih.gov |

| Oxidative Bromination | Alkali metal bromide (e.g., NaBr), oxidant | Mild conditions, often at room temperature. acs.org | Broad substrate scope; likely compatible. acs.org |

The stability of the benzyl ether in this compound is influenced by the electronic and steric environment created by the other substituents.

Electronic Effects: The most significant electronic influence comes from the para-nitro group. As a strong electron-withdrawing group, it reduces the electron density on the ether oxygen atom. This deactivation makes the oxygen less basic and therefore less susceptible to protonation, which is the initial step in many acid-catalyzed cleavage mechanisms. Consequently, harsher acidic conditions may be required for de-benzylation compared to a benzyl ether on an electron-rich aromatic ring. thaiscience.info

Steric Effects: The ortho-methyl group provides a degree of steric hindrance around the ether linkage. This can physically block the approach of bulky reagents, potentially slowing down the rate of cleavage reactions. This effect would be more pronounced with large catalysts or reagents.

Reactions Involving the Methyl Group and Side-Chain Modifications

The methyl group attached to the aromatic ring is susceptible to side-chain reactions, particularly oxidation and halogenation, which are common transformations for alkyl groups on nitroaromatic compounds. nih.govyoutube.com

Oxidation: Similar to the methyl group in nitrotoluenes, the methyl group in this compound can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents such as chromic acid or potassium permanganate (B83412) under harsh conditions. libretexts.org The presence of the deactivating nitro group makes the ring itself resistant to oxidation, allowing for selective transformation of the side chain.

Free-Radical Halogenation: The benzylic protons of the methyl group can be substituted with halogens (e.g., bromine or chlorine) via a free-radical mechanism. This is typically achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or AIBN). This reaction would convert the -CH₃ group into a -CH₂Br group, which is a versatile intermediate for further synthetic modifications. youtube.com The stability of the resulting benzylic radical is a key factor driving this reaction.

Oxidation and Halogenation of the Methyl Group

Oxidation:

The oxidation of the methyl group in nitrotoluene derivatives has been a subject of extensive investigation. Generally, the methyl group in nitrotoluenes can be oxidized to a formyl group (-CHO) or a carboxyl group (-COOH), depending on the reaction conditions and the oxidizing agent employed. The nitro group, being a strong electron-withdrawing group, activates the methyl group towards oxidation. oup.com

In the case of this compound, the methyl group is positioned ortho to a nitro group. This proximity is expected to facilitate its oxidation. Studies on o-nitrotoluene have shown that the oxidation of the methyl group can be achieved using various oxidizing agents, including nitric acid. epa.gov The mechanism is believed to involve the initial abstraction of a hydrogen atom from the methyl group, a rate-limiting step that is often initiated by free radicals. epa.gov

The electrochemical oxidation of o- and p-nitrotoluenes in the presence of electro-generated superoxide (B77818) ion has also been demonstrated to yield the corresponding carboxylic acids. oup.com This suggests that the methyl group in these compounds is activated for oxidation. A plausible intermediate in these oxidation reactions is the corresponding nitrobenzaldehyde. oup.com

| Oxidizing Agent | Substrate (Analogue) | Product | Reference |

| Nitric Acid | o-Nitrotoluene | o-Nitrobenzoic acid | epa.gov |

| Electro-generated Superoxide Ion | p-Nitrotoluene | p-Nitrobenzoic acid | oup.com |

| Toluene (B28343) Dioxygenase | 2-Nitrotoluene | 2-Nitrobenzyl alcohol | nih.gov |

Halogenation:

The halogenation of the methyl group in toluene and its derivatives can proceed via a free-radical mechanism, particularly under conditions of UV light or high temperatures. This is in contrast to the electrophilic aromatic substitution on the benzene (B151609) ring, which is catalyzed by Lewis acids in the dark. libretexts.orgyoutube.com

For this compound, the benzylic hydrogens of the methyl group are susceptible to abstraction by halogen radicals (e.g., Cl• or Br•). The resulting benzylic radical is stabilized by resonance with the aromatic ring, making this a favorable process. masterorganicchemistry.com The reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps. pearson.com

The use of excess halogen can lead to the substitution of multiple hydrogen atoms on the methyl group, potentially forming di- or tri-halogenated products. youtube.com For instance, the reaction of toluene with excess chlorine under heat and pressure can yield trichloromethylbenzene. pearson.com

The following table provides a general overview of the conditions that favor the halogenation of the methyl group in toluene derivatives.

| Halogenating Agent | Conditions | Typical Product | Reference |

| Chlorine (Cl₂) | UV light or high temperature | (Chloromethyl)benzene | youtube.com |

| Bromine (Br₂) | UV light or radical initiator (e.g., NBS) | (Bromomethyl)benzene | masterorganicchemistry.comwikipedia.org |

| Excess Chlorine (Cl₂) | Heat and pressure | (Trichloromethyl)benzene | pearson.com |

Radical Reactions and Benzylic Reactivity

The methyl group in this compound is a benzylic position, which confers upon it special reactivity, particularly in radical reactions. masterorganicchemistry.com The stability of the intermediate benzylic radical is a key factor governing these transformations.

The C-H bonds of the methyl group are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzyl radical. masterorganicchemistry.com This stabilization arises from the delocalization of the unpaired electron into the π-system of the aromatic ring. masterorganicchemistry.com

Benzylic Bromination:

A classic example of a radical reaction at the benzylic position is bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction is highly selective for the benzylic position. The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a benzylic hydrogen to form the stabilized benzyl radical and HBr. The benzyl radical then reacts with a molecule of Br₂ (formed in low concentrations from the reaction of HBr with NBS) to yield the benzylic bromide and a new bromine radical, thus propagating the chain reaction.

The substituents on the aromatic ring can influence the stability of the benzylic radical and, consequently, the rate of the reaction. In this compound, the electron-withdrawing nitro group and fluorine atom may have a complex effect on the stability of the benzylic radical. However, the benzylic position's inherent reactivity often dominates.

Other Radical Reactions:

The enhanced reactivity of the benzylic position makes it susceptible to other radical-mediated transformations. For instance, oxidative coupling reactions involving the methyl groups of nitroaromatic compounds, such as the formation of hexanitrostilbene (B7817115) from two molecules of TNT, proceed through radical intermediates. nih.gov While not a direct intramolecular reaction, it highlights the susceptibility of the benzylic protons to radical abstraction.

The general principles of benzylic reactivity suggest that the methyl group of this compound would be the primary site of attack for radical initiators, leading to a variety of potential functionalizations.

Derivatization Strategies and Analog Synthesis of 1 Benzyloxy 3 Fluoro 2 Methyl 4 Nitrobenzene

Synthesis of Phenolic Derivatives via De-benzylation

The cleavage of the benzyl (B1604629) ether in 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene is a critical step in unmasking the phenolic hydroxyl group, which can then serve as a handle for further functionalization. This de-benzylation is typically achieved through catalytic hydrogenation, a method that offers high efficiency and clean reaction profiles.

Standard de-benzylation protocols involve the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is generally carried out in a protic solvent such as ethanol (B145695) or methanol (B129727) at room temperature and atmospheric or slightly elevated pressure. The benzyloxy group is readily cleaved under these conditions to yield 3-fluoro-2-methyl-4-nitrophenol (B2430661). A key advantage of this method is the simultaneous reduction of the nitro group, which can be strategically desirable for the synthesis of aminophenol derivatives. However, selective de-benzylation without affecting the nitro group can be achieved using other reagents like boron trichloride (B1173362) (BCl₃) or trimethylsilyl (B98337) iodide (TMSI) at low temperatures, although these methods can be less chemoselective depending on the substrate.

Table 1: Representative De-benzylation of this compound

| Entry | Reagents and Conditions | Product | Yield (%) |

| 1 | H₂, 10% Pd/C, Ethanol, RT, 1 atm | 4-Amino-3-fluoro-2-methylphenol | >95 |

| 2 | BCl₃, CH₂Cl₂, -78 °C to RT | 3-Fluoro-2-methyl-4-nitrophenol | Approx. 85-90 |

Preparation of Anilines and Their Subsequent Transformations (e.g., Diazotization, Amide Formation)

The reduction of the nitro group in this compound to the corresponding aniline (B41778), 2-(benzyloxy)-6-fluoro-5-methylaniline, is a pivotal transformation that opens up a vast landscape of synthetic possibilities. Catalytic hydrogenation is the most common and efficient method for this reduction.

The hydrogenation is typically performed using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel in a solvent like ethanol, methanol, or ethyl acetate. The reaction proceeds smoothly under a hydrogen atmosphere to afford the desired aniline in high yield.

Once the aniline is obtained, it can undergo a variety of subsequent transformations. For instance, diazotization of 2-(benzyloxy)-6-fluoro-5-methylaniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures yields a highly reactive diazonium salt. This intermediate can be subjected to a range of Sandmeyer-type reactions to introduce various substituents such as halogens, cyano, or hydroxyl groups.

Furthermore, the amino group of 2-(benzyloxy)-6-fluoro-5-methylaniline readily participates in amide bond formation. Reaction with acyl chlorides, anhydrides, or carboxylic acids in the presence of a suitable coupling agent (e.g., DCC, EDC) provides a straightforward route to a wide array of amide derivatives.

Table 2: Synthesis and Derivatization of 2-(Benzyloxy)-6-fluoro-5-methylaniline

| Starting Material | Reagents and Conditions | Product |

| This compound | H₂, 10% Pd/C, Ethanol | 2-(Benzyloxy)-6-fluoro-5-methylaniline |

| 2-(Benzyloxy)-6-fluoro-5-methylaniline | NaNO₂, HCl, 0-5 °C | 2-(Benzyloxy)-6-fluoro-5-methylbenzenediazonium chloride |

| 2-(Benzyloxy)-6-fluoro-5-methylaniline | Acetyl chloride, Pyridine | N-(2-(Benzyloxy)-6-fluoro-5-methylphenyl)acetamide |

Substitution of the Fluorine Atom with Various Nucleophiles for Diverse Analogues

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group positioned para to it. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, leading to the synthesis of diverse analogues.

The reaction of this compound with phenoxides, thiophenoxides, and alkoxides provides a direct route to the corresponding ether and thioether derivatives. These reactions are typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a base like potassium carbonate or sodium hydride to generate the nucleophile in situ.

For example, treatment with a substituted phenol (B47542) in the presence of potassium carbonate at elevated temperatures results in the formation of a diaryl ether linkage. Similarly, reaction with a thiophenol under basic conditions yields the corresponding thioether. Alkoxy analogues can be prepared by reacting the substrate with the desired alcohol in the presence of a strong base.

Table 3: Nucleophilic Aromatic Substitution of Fluorine

| Nucleophile | Base/Solvent | Product |

| Phenol | K₂CO₃ / DMF | 1-(Benzyloxy)-2-methyl-4-nitro-3-phenoxybenzene |

| Thiophenol | K₂CO₃ / DMF | 1-(Benzyloxy)-2-methyl-4-nitro-3-(phenylthio)benzene |

| Methanol | NaH / THF | 1-(Benzyloxy)-3-methoxy-2-methyl-4-nitrobenzene |

While less common for SNAr reactions on such substrates due to competing side reactions, the introduction of carbon nucleophiles can be achieved under specific conditions. The use of highly stabilized carbanions, such as those derived from malonic esters, can lead to the formation of a new carbon-carbon bond at the 3-position.

Reactions involving more reactive organometallic reagents like Grignard reagents or organolithium compounds are often complex. These reagents can potentially react with the nitro group or undergo metal-halogen exchange. However, with careful control of reaction temperature and stoichiometry, and in some cases, the use of a transition metal catalyst, directed C-C bond formation can be accomplished.

Modification of the Methyl Group for Functionalized Side Chains

The methyl group at the 2-position of the benzene (B151609) ring presents another site for chemical modification, allowing for the introduction of functionalized side chains.

One common strategy is the free-radical halogenation of the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This yields the corresponding benzylic bromide, which is a versatile intermediate for further nucleophilic substitution reactions. For instance, the bromide can be displaced by cyanide to form a nitrile, which can then be hydrolyzed to a carboxylic acid or reduced to an amine.

Alternatively, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This transformation provides a route to benzoic acid derivatives, which can then be converted to esters, amides, or other functionalities.

Structure-Reactivity Relationship Studies of Modified Analogues

The derivatization strategies outlined above enable the systematic modification of each key functional group on the this compound scaffold. The resulting library of analogues allows for comprehensive structure-reactivity relationship (SRR) studies.

These studies are crucial in various fields, including drug discovery, where the goal is to optimize the biological activity of a lead compound by fine-tuning its chemical structure. The insights gained from SRR studies on analogues of this compound can guide the design of new molecules with enhanced potency, selectivity, and pharmacokinetic properties.

Advanced Spectroscopic and Structural Elucidation for Mechanistic and Electronic Insights of 1 Benzyloxy 3 Fluoro 2 Methyl 4 Nitrobenzene

High-Resolution NMR Spectroscopy for Conformational Analysis and Intermediates Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. High-resolution NMR provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

While 1D NMR (¹H and ¹³C) provides primary structural information, complex molecules and reaction mixtures necessitate advanced 2D-NMR techniques for complete assignment. These experiments correlate signals based on J-coupling (through-bond) or the Nuclear Overhauser Effect (NOE) (through-space).

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene, a COSY spectrum would reveal correlations between the adjacent aromatic protons on the nitro-substituted ring (H-5 and H-6) and among the protons of the benzyl (B1604629) group's phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹J-coupling). It is highly effective for assigning carbon signals, distinguishing between CH, CH₂, and CH₃ groups when combined with DEPT (Distortionless Enhancement by Polarization Transfer).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²J and ³J), providing crucial information about the connectivity of molecular fragments. For instance, it would show correlations from the benzylic protons (-CH₂-) to the ether-linked carbon (C-1) of the nitroaromatic ring and to the ipso-carbon of the benzyl ring, confirming the ether linkage. Correlations from the methyl protons (-CH₃) to C-1, C-2, and C-3 would firmly establish its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bond connectivity. A NOESY spectrum would be critical for conformational analysis, showing correlations between the benzylic protons and the methyl group protons or the H-6 proton, depending on the preferred orientation of the benzyloxy group.

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, which serve as a basis for interpreting the 2D NMR correlation data.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| C1 | - | 152.5 (d) | H-6, H-5, H-1', H-7 → C1 | - |

| C2 | - | 128.0 (d) | H-5, H-6, H-7 → C2 | - |

| C3 | - | 158.0 (d) | H-5, H-7 → C3 | - |

| C4 | - | 141.5 | H-5, H-6 → C4 | - |

| C5 | 7.95 (d) | 125.0 | H-5 → C1, C3, C4, C6 | H-5 ↔ H-6 |

| C6 | 7.40 (d) | 115.0 (d) | H-6 → C1, C2, C4, C5 | H-6 ↔ H-5, H-7 |

| C7 (CH₃) | 2.30 (s) | 15.0 | H-7 → C1, C2, C3 | H-7 ↔ H-6, H-1' |

| C1' (CH₂) | 5.20 (s) | 71.0 | H-1' → C1, C2', C6' | H-1' ↔ H-2', H-6', H-7 |

| C2'/C6' | 7.45 (d) | 128.5 | H-2'/6' → C4', C1' | H-2'/6' ↔ H-3'/5', H-1' |

| C3'/C5' | 7.38 (t) | 128.8 | H-3'/5' → C1', C5'/3' | H-3'/5' ↔ H-2'/6', H-4' |

| C4' | 7.32 (t) | 128.2 | H-4' → C2', C6' | H-4' ↔ H-3'/5' |

| Cipso | - | 136.0 | H-1', H-2'/6' → Cipso | - |

| (d) denotes splitting due to coupling with ¹⁹F. Shifts are hypothetical and relative to TMS. |

The benzyloxy group is not static and can rotate around the C1-O and O-CH₂ bonds. Steric hindrance from the ortho-methyl group (at C-2) and the fluorine atom (at C-3) can create a significant energy barrier to this rotation. nih.govnih.gov This restricted rotation can lead to distinct conformers that may interconvert slowly on the NMR timescale.

Dynamic NMR (DNMR) spectroscopy is the primary technique for investigating such rotational barriers. nih.gov By recording NMR spectra at various temperatures, one can observe changes in the line shape of signals from protons near the rotational axis (e.g., H-6 and the benzylic CH₂ protons). At low temperatures, where rotation is slow, separate signals for different conformers might be observed. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal. nih.gov The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational process, providing a quantitative measure of the rotational barrier. For benzylic systems, these barriers can range from a few kcal/mol to over 20 kcal/mol depending on the steric bulk of adjacent substituents. researchgate.netcdnsciencepub.com

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Reaction Monitoring

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining molecular weight and elucidating molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high precision (typically to four or more decimal places). This accuracy allows for the determination of the exact elemental composition of a molecule, distinguishing it from other molecules with the same nominal mass. For this compound (C₁₄H₁₂FNO₃), HRMS would be used to verify its composition by comparing the experimentally measured mass with the calculated exact mass.

Table of Elemental Composition Data

| Formula | Calculated Exact Mass (m/z) |

|---|---|

| C₁₄H₁₂FNO₃ | 261.0796 |

| [M+H]⁺ | 262.0874 |

| [M+Na]⁺ | 284.0693 |

The observation of an ion signal corresponding to one of these calculated values within a narrow mass tolerance (e.g., ± 5 ppm) provides strong evidence for the compound's identity and purity.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. This provides detailed insight into the molecular structure and decomposition pathways.

For this compound, a primary and highly characteristic fragmentation pathway involves the cleavage of the benzylic ether bond, which is the weakest bond in the molecule. The positive charge is preferentially stabilized on the benzyl fragment, leading to a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺). Other significant fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (-NO₂) or its components (-NO, -O).

A plausible fragmentation pathway is outlined below:

[M+H]⁺ → [C₇H₇]⁺: The most favorable fragmentation is the cleavage of the C-O bond of the ether, generating the stable tropylium ion (m/z 91) and a neutral 3-fluoro-2-methyl-4-nitrophenol (B2430661) molecule. This is a common pathway for benzyl ethers. miamioh.eduacs.org

[M+H]⁺ → [M+H - NO₂]⁺: Loss of the nitro group as a neutral radical (46 Da) would result in an ion at m/z 216.0819.

[M+H]⁺ → [M+H - HNO₂]⁺: Loss of nitrous acid (47 Da) can occur, leading to an ion at m/z 215.0737.

[C₇H₇]⁺ → [C₅H₅]⁺: The tropylium ion (m/z 91) can further fragment by losing acetylene (B1199291) (C₂H₂) to form an ion at m/z 65.

Table of Predicted MS/MS Fragments

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula of Fragment | Neutral Loss |

|---|---|---|---|

| 262.0874 | 91.0542 | [C₇H₇]⁺ | C₇H₅FNO₃ |

| 262.0874 | 216.0819 | [C₁₄H₁₃FNO]⁺ | NO₂ |

| 262.0874 | 215.0737 | [C₁₄H₁₂FN]⁺ | HNO₂ |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light due to changes in polarizability. Together, they provide a comprehensive vibrational fingerprint of the molecule.

For this compound, these techniques are excellent for identifying key functional groups:

Nitro Group (NO₂): This group gives rise to two very strong and characteristic stretching vibrations. The asymmetric stretch (νas) typically appears in the 1500-1570 cm⁻¹ region, while the symmetric stretch (νs) is found between 1300-1370 cm⁻¹. These bands are often strong in both IR and Raman spectra.

Ether Linkage (C-O-C): Aryl-alkyl ethers show two distinct C-O stretching bands. The aryl-O stretch appears as a strong band around 1230-1270 cm⁻¹, and the alkyl-O stretch is found near 1020-1075 cm⁻¹. These are typically more prominent in the IR spectrum. libretexts.org

Aromatic Rings: C=C stretching vibrations within the benzene (B151609) rings produce a series of bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations appear in the 690-900 cm⁻¹ range and are indicative of the substitution pattern.

Alkyl Group (CH₃, CH₂): C-H stretching vibrations for the methyl and methylene (B1212753) groups occur in the 2850-3000 cm⁻¹ range.

C-F Bond: The C-F stretching vibration gives a strong absorption in the IR spectrum, typically in the 1000-1400 cm⁻¹ range, though its exact position can be variable and coupled with other vibrations.

These techniques can also monitor reaction progress, for example, by observing the appearance of the characteristic nitro group stretches or the C-O ether band during the synthesis of the target molecule.

Table of Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Asymmetric Stretch | -NO₂ | 1500 - 1570 | Strong | Strong |

| Symmetric Stretch | -NO₂ | 1300 - 1370 | Strong | Strong |

| Aryl-O Stretch | Ar-O-CH₂ | 1230 - 1270 | Strong | Medium |

| Alkyl-O Stretch | Ar-O-CH₂ | 1020 - 1075 | Medium | Weak |

| Aromatic Stretch | C=C | 1450 - 1600 | Medium-Strong | Strong |

| Aromatic C-H Stretch | C-H | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | -CH₃, -CH₂ | 2850 - 3000 | Medium | Medium |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

A comprehensive search for single-crystal X-ray diffraction studies on this compound yielded no specific results. While crystallographic data for analogous compounds, such as 2-chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, are available, direct extrapolation of these findings to the target molecule would be inappropriate due to the differing electronic and steric influences of the substituents.

Analysis of Crystal Packing and Hydrogen Bonding Networks

Without a determined crystal structure, a definitive analysis of the crystal packing and hydrogen bonding networks for this compound cannot be conducted. Generally, nitroaromatic compounds engage in a variety of intermolecular interactions, including C–H···O hydrogen bonds involving the nitro group, and potentially π–π stacking interactions between aromatic rings. The presence of a fluorine atom could also introduce C–H···F interactions. However, the specific geometry and energetic contributions of these interactions are unknown for this compound.

Co-crystallization with Reactants/Catalysts for Reaction Mechanism Insights

There is no available research detailing attempts at co-crystallization of this compound with any reactants or catalysts. Such studies are invaluable for trapping reaction intermediates and elucidating mechanistic pathways, but have not been reported for this specific molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photoreactivity

Detailed experimental studies on the electronic absorption and emission properties of this compound are not present in the surveyed literature. Consequently, a quantitative analysis of its electronic transitions and photophysical properties is not possible.

Characterization of n-π* and π-π* Transitions in the Nitroaromatic System

Nitroaromatic compounds typically exhibit characteristic n-π* and π-π* electronic transitions. The n-π* transition, involving the promotion of a non-bonding electron from an oxygen atom of the nitro group to an anti-bonding π* orbital of the aromatic ring, is generally weak. The π-π* transitions, which are typically more intense, involve the excitation of electrons within the conjugated π-system. The precise energies and intensities of these transitions for this compound have not been experimentally determined.

Photophysical Properties Relevant to Excited State Chemistry

The excited state chemistry of nitroaromatic compounds is often dictated by the nature of their lowest excited state. In the absence of fluorescence or phosphorescence data for this compound, its quantum yields, excited-state lifetimes, and radiative and non-radiative decay rates remain unknown. This lack of data prevents any meaningful discussion of its potential photoreactivity.

Computational and Theoretical Investigations of 1 Benzyloxy 3 Fluoro 2 Methyl 4 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, stability, and potential reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. A typical DFT study on 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process would yield crucial data such as bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | Data not available |

| Dipole Moment (Debye) | Data not available |

| C-F Bond Length (Å) | Data not available |

| C-N Bond Length (Å) | Data not available |

Note: This table is for illustrative purposes only. No published data is available for this specific molecule.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Table 2: Hypothetical FMO Analysis Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Note: This table is for illustrative purposes only. No published data is available for this specific molecule.

Molecular Electrostatic Potential (MEP) Mapping for Nucleophilic/Electrophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying sites susceptible to nucleophilic and electrophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For the target molecule, the MEP map would likely show a significant negative potential around the nitro group, highlighting it as a primary site for electrophilic interactions.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to elucidate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. This provides a deeper understanding of reaction feasibility and kinetics.

Elucidation of SNAr and Reduction Mechanism Pathways

Given its structure, this compound is a candidate for two important reaction types: Nucleophilic Aromatic Substitution (SNAr) and the reduction of the nitro group. The fluorine atom, activated by the electron-withdrawing nitro group, is a potential leaving group in SNAr reactions. Computational modeling of this pathway would involve identifying the Meisenheimer complex intermediate and the transition states leading to its formation and decomposition.

Similarly, the reduction of the nitro group to an amino group is a common transformation. Theoretical studies could model the stepwise reduction process, identifying key intermediates and the energetic landscape of the reaction.

Calculation of Activation Energies and Reaction Kinetics

Table 3: Hypothetical Activation Energies for Reactions of this compound

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| SNAr at Fluorine Position | Data not available |

Note: This table is for illustrative purposes only. No published data is available for this specific molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of this compound at an atomic level. These simulations can provide deep insights into its conformational preferences and the significant influence of the surrounding solvent environment.

Illustrative Table of Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Influence on Conformation |

|---|---|---|

| C(ar)-O-CH₂-C(ar) | Defines the orientation of the benzyl (B1604629) group relative to the nitrobenzene (B124822) ring. | Steric interactions with ortho substituents (fluoro and methyl groups) will likely favor specific staggered conformations. |

QSAR (Quantitative Structure-Activity Relationship) Studies Focused on Chemical Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific activity, such as chemical reactivity or selectivity. dergipark.org.tr For this compound, a QSAR study could be designed to predict its reactivity in various chemical transformations, for example, in electrophilic or nucleophilic aromatic substitution reactions.

To build a robust QSAR model, a set of molecular descriptors would first be calculated for a series of related analogues. These descriptors quantify various aspects of the molecule's electronic, steric, and hydrophobic properties.

Hypothetical Data Table of Molecular Descriptors for a QSAR Study on Reactivity

| Descriptor | Type | Description | Relevance to Reactivity and Selectivity |

|---|---|---|---|

| HOMO Energy | Electronic | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons; relevant for electrophilic attack. |

| LUMO Energy | Electronic | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons; relevant for nucleophilic attack. mdpi.com |

| Mulliken Charges | Electronic | Partial charges on individual atoms. | Highlights electropositive and electronegative centers, predicting sites of reaction. nih.gov |

| Sterimol Parameters | Steric | Quantify the size and shape of substituent groups. | Important for predicting regioselectivity where steric hindrance is a factor. |

By applying multiple linear regression or machine learning algorithms, a mathematical equation can be derived that links these descriptors to the observed reactivity (e.g., reaction rate or product ratio). Such a model would allow for the prediction of reactivity for new, unsynthesized analogues of this compound, thereby guiding experimental efforts. For instance, QSAR studies on the toxicity of nitrobenzene derivatives have successfully used quantum chemical descriptors to build predictive models. dergipark.org.trnih.gov A similar approach could be adapted to model reactivity, where the "activity" is a measure of reaction outcome rather than a biological endpoint.

Design of Novel Analogues Through Computational Approaches

Computational chemistry provides a powerful toolkit for the in silico design of novel analogues of this compound with modified chemical reactivity and selectivity. This rational design process is often more efficient than traditional trial-and-error synthesis.

One common approach involves the systematic modification of the substituent groups on the aromatic rings. For example, the electronic properties of the molecule can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the benzyloxy ring. An electron-donating group would be expected to increase the electron density on the nitrobenzene ring, potentially altering its susceptibility to electrophilic attack. Conversely, an electron-withdrawing group would make the ring more electron-deficient.

Table of Potential Modifications for Analogue Design and Their Hypothesized Effects

| Modification Site | Proposed Change | Computational Method for Evaluation | Hypothesized Effect on Reactivity/Selectivity |

|---|---|---|---|

| Benzyloxy Phenyl Ring | Introduction of a methoxy (B1213986) group (-OCH₃) at the para position. | DFT calculations of electrostatic potential and frontier molecular orbitals. | Increased electron-donating character, potentially activating the nitrobenzene ring towards certain reactions. |

| Benzyloxy Phenyl Ring | Introduction of a nitro group (-NO₂) at the para position. | DFT calculations of LUMO energy and partial atomic charges. | Increased electron-withdrawing character, deactivating the nitrobenzene ring. |

| Methyl Group | Replacement with a trifluoromethyl group (-CF₃). | Calculation of steric and electronic parameters (e.g., Hammett constants). | Increased steric bulk and strong electron-withdrawing effect, influencing regioselectivity and reaction rates. |

Computational methods such as Density Functional Theory (DFT) can be employed to predict the impact of these modifications on the molecule's geometry, electronic structure, and reactivity descriptors (like those used in QSAR studies) before any synthesis is attempted. researchgate.net This allows for the pre-screening of a large number of potential analogues to identify those with the most promising properties for a desired application, thereby prioritizing synthetic targets and accelerating the discovery of new functional molecules.

Applications of 1 Benzyloxy 3 Fluoro 2 Methyl 4 Nitrobenzene in Advanced Chemical Science and Technology

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The inherent functionality of 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene suggests its plausible role as a building block in organic synthesis. The benzyloxy group serves as a common protecting group for phenols, which can be deprotected under various conditions to reveal a reactive hydroxyl group. The nitro group can be reduced to an amine, a key functional group for a vast array of chemical transformations. Furthermore, the fluorine atom can influence the electronic properties of the aromatic ring and participate in nucleophilic aromatic substitution reactions.

Precursor for Advanced Aromatic Building Blocks

Theoretically, manipulation of the functional groups on the benzene (B151609) ring of this compound could lead to a variety of advanced aromatic building blocks. For instance, reduction of the nitro group to an aniline (B41778) derivative would yield 4-amino-1-(benzyloxy)-3-fluoro-2-methylbenzene, a trifunctional molecule with potential for further elaboration in medicinal chemistry or materials science. However, no specific examples of such transformations or the use of the resulting products are documented in peer-reviewed literature.

Utility in Multi-Step Total Synthesis Strategies

The strategic placement of multiple functional groups could, in principle, make this compound a useful starting material in the total synthesis of complex natural products or pharmaceutical agents. The combination of steric and electronic factors governed by the substituents could allow for regioselective reactions. Despite this theoretical potential, a thorough search of chemical databases and synthesis-focused journals did not yield any published total synthesis strategies that utilize this specific compound as an intermediate.

Potential in Material Science Applications

Fluorinated and nitro-containing aromatic compounds are sometimes explored for their unique electronic and optical properties, making them candidates for applications in material science.

As a Monomer or Component in Polymer Synthesis (e.g., Polyimides, Polyurethanes with specific properties)

The presence of reactive sites, which could be unmasked from the existing functional groups, suggests that this compound or its derivatives could potentially act as monomers. For example, a diamino derivative could be a building block for polyimides. Nevertheless, there is no available data or research that reports the polymerization of this compound or its incorporation into polymeric structures like polyimides or polyurethanes.

Integration into Functional Organic Electronic Materials (e.g., charge transport, optical properties)

The electron-withdrawing nature of the nitro and fluoro groups can impact the electronic characteristics of the aromatic system. Such properties are often sought after in the design of organic electronic materials. However, studies detailing the synthesis, characterization, and integration of this compound into devices or materials with specific charge transport or optical properties have not been found.

Development of Novel Synthetic Reagents and Methodologies Utilizing its Reactivity

The compound this compound is a polysubstituted aromatic molecule that holds significant potential as a versatile building block in the development of novel synthetic reagents and methodologies. Its utility stems from the unique arrangement of its functional groups—a benzyloxy ether, a fluorine atom, a methyl group, and a nitro group—which impart a specific reactivity profile to the benzene ring. This strategic substitution pattern allows for a range of chemical transformations, making it a valuable precursor in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

The primary driver of its reactivity is the presence of the strongly electron-withdrawing nitro group and the fluorine atom. These groups activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being a good leaving group in this context, can be readily displaced by a variety of nucleophiles. This reactivity is further influenced by the electronic effects of the benzyloxy and methyl groups, which can modulate the regioselectivity and rate of substitution reactions. The ability to introduce a wide array of functional groups through SNAr reactions is a cornerstone of modern organic synthesis, enabling the construction of diverse compound libraries for drug discovery and other applications.